ZnBr2 water

Description

Introduction to Zinc Bromide (ZnBr₂) in Aqueous Systems

Chemical Identity and Basic Properties of ZnBr₂

Zinc bromide (ZnBr₂) is a hygroscopic inorganic compound with the chemical formula ZnBr₂. Its molar mass of 225.188 g/mol arises from zinc (29.034% by mass) and bromine (70.966%). The compound exists as a white crystalline solid at room temperature, melting at 394°C and boiling at 697°C. Three structural forms dominate:

- Anhydrous ZnBr₂ : Adopts a tetrahedral crystal structure with interconnected {Zn₄Br₁₀}²⁻ supertetrahedra.

- Dihydrate (ZnBr₂·2H₂O) : Features octahedral [Zn(H₂O)₆]²⁺ cations paired with [Zn₂Br₆]²⁻ anions.

- Aqueous ZnBr₂ : Exhibits dynamic hydration shells around Zn²⁺ and Br⁻ ions, with coordination numbers dependent on concentration and temperature.

Table 1: Fundamental Properties of ZnBr₂

Historical Context of ZnBr₂-Water Interactions

The study of ZnBr₂ aqueous systems originated in the 1950s with conductivity measurements revealing its strong electrolytic behavior. By the 1980s, Raman spectroscopy identified [ZnBr₄]²⁻ complexes in concentrated solutions. A paradigm shift occurred in 2002 when X-ray absorption fine structure (XAFS) studies demonstrated temperature-dependent structural reorganization:

- 25°C : Zn²⁺ coordinates with six water molecules in octahedral geometry.

- 200°C : 40% of Zn²⁺ ions adopt tetrahedral coordination with 2–3 Br⁻ ligands. This transition, linked to decreased dielectric constant of water at high temperatures, explained ZnBr₂’s efficacy in high-density brines for oil drilling.

Properties

IUPAC Name |

zinc;dibromide;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.H2O.Zn/h2*1H;1H2;/q;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFGPANTDSVNPE-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

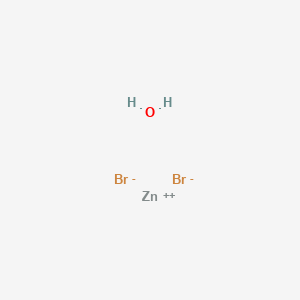

O.[Zn+2].[Br-].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2H2OZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 2: Supersaturated Electrolyte Properties

| Property | Value | Source |

|---|---|---|

| Maximum molality | 75 m | |

| Ionic conductivity | 45 mS/cm (at 25°C) | |

| Thermal stability | No crystallization up to 40°C |

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

| Method | Reactants | Concentration | Advantages | Limitations |

|---|---|---|---|---|

| Direct Zn + Br₂ | Zn, Br₂, metal halide | 65% ZnBr₂ | Scalable, low bromine emissions | Requires bromine handling |

| HBr neutralization | ZnO/Zn, HBr | 40–50% ZnBr₂ | Simple, high purity | H₂ gas byproduct |

| Supersaturated solution | ZnBr₂/ZnCl₂/Zn(OAc)₂ | 75 m | Ultra-high solubility | Energy-intensive processing |

Chemical Reactions Analysis

Types of Reactions

Zinc bromide undergoes various chemical reactions, including:

Substitution Reactions: Zinc bromide can act as a Lewis acid, facilitating substitution reactions in organic synthesis.

Complex Formation: It forms complexes with various ligands, enhancing its reactivity in different chemical environments.

Common Reagents and Conditions

Lewis Acids: Zinc bromide is commonly used as a Lewis acid in organic reactions.

Major Products Formed

Scientific Research Applications

Chemical Properties and Preparation

ZnBr2 is a colorless salt that is hygroscopic and forms a dihydrate (ZnBr2·2H2O) when mixed with water. It can be synthesized through various methods, including the reaction of zinc oxide or zinc metal with hydrobromic acid:

The compound exhibits high solubility in water, leading to acidic solutions that are useful in various applications .

Applications in Energy Storage

2.1 Super-soluble Electrolytes

Recent studies have highlighted the use of ZnBr2 in creating super-soluble electrolytes for aqueous energy storage devices. A notable advancement involves the preparation of a water-salt oligomer electrolyte that combines ZnBr2 with other zinc salts, achieving concentrations up to 75 molal. This surpasses traditional solubility limits and enhances the thermal stability and ionic conductivity of the electrolyte .

Table 1: Properties of ZnBr2-Based Electrolytes

| Property | Value |

|---|---|

| Maximum Concentration | Up to 75 mol/kg |

| Ionic Conductivity | High (exact values vary) |

| Thermal Stability | Enhanced at higher molality |

| Cycle Life | >500 cycles |

Case Study: Aqueous Lithium-Free Battery

An innovative aqueous lithium-free battery was constructed using a ZnBr2-based electrolyte, demonstrating a reversible capacity of 605.7 mAh/g at 1 A/g with over 500 cycles of lifespan. This application showcases the potential of ZnBr2 in sustainable energy solutions .

Chemical Synthesis Applications

3.1 Electrophilic Bromination

ZnBr2 serves as an effective catalyst for electrophilic bromination reactions in concentrated solutions (60-80% w/w). The interactions between zinc and bromine facilitate the bromination process, making it a valuable reagent in organic chemistry for synthesizing brominated compounds .

Table 2: Electrophilic Bromination Conditions

| Parameter | Value |

|---|---|

| Concentration | 60-80% w/w ZnBr2 |

| Reaction Type | Electrophilic Bromination |

| Typical Products | Brominated Organic Compounds |

Material Science Applications

4.1 Hydrogels and Composite Materials

ZnBr2 has been incorporated into cellulose-based hydrogels, resulting in materials with multifunctional properties suitable for energy storage devices. These hydrogels exhibit enhanced mechanical properties and ionic conductivity, making them ideal for applications in flexible electronics and batteries .

Table 3: Properties of ZnBr2 Hydrogels

| Property | Value |

|---|---|

| Ionic Conductivity | High (specific values not provided) |

| Mechanical Strength | Enhanced compared to pure cellulose |

| Application | Energy storage devices |

Mechanism of Action

Zinc bromide exerts its effects primarily through its Lewis acid properties. It can accept electron pairs from donor molecules, facilitating various chemical reactions. In zinc bromide batteries, zinc ions are deposited at the negative electrode, while bromine is evolved at the positive electrode, enabling energy storage and release .

Comparison with Similar Compounds

Comparison with Similar Compounds

Zinc Chloride (ZnCl₂)

- Catalytic Efficiency : ZnBr₂/β-zeolite achieves 100% conversion of citronellal to isopulegols, outperforming ZnCl₂-based catalysts .

- Corrosion : ZnBr₂-K₂SO₄ mixtures cause more severe material degradation (at 400°C) than ZnCl₂-K₂SO₄ .

- Solution Behavior : Both form acidic solutions, but ZnCl₂ precipitates zinc oxychlorides in excess water, whereas ZnBr₂ remains soluble .

Cadmium Bromide (CdBr₂)

- Structural Properties : CdBr₂ and ZnBr₂ form isostructural complexes with cytosine (orthorhombic C2/c), but CdBr₂ exhibits larger unit cell volumes due to Cd²⁺’s larger ionic radius .

- Thermoelectric Performance : ZnBr₂-based thin films ([ZnBr₂(Br-C₆H₄-NH₂)₂]) achieve a power factor (PFₘₐₓ) of ~300 μW m⁻¹ K⁻², surpassing many organic counterparts .

Other Bromides (CuBr₂, FeBr₂)

- Thermal Hazard : ZnBr₂ mixed with cumene hydroperoxide (CHP) exhibits lower exothermic onset temperatures (~50°C) compared to CuBr₂ and FeBr₂, indicating higher reactivity .

Research Findings and Data

Thermophysical Properties in Acetone-Water Systems

- Density: Adding ZnBr₂ to acetone increases solution density non-linearly due to volumetric expansion, contrasting with ideal mixing assumptions .

- Heat Generation : Dissolving 65 wt.% ZnBr₂ in acetone raises temperatures to 65°C, attributed to bond-breaking energy release .

Q & A

Q. How can machine learning enhance predictive modeling of ZnBr₂ solution thermodynamics, and what data gaps must be filled?

- Methodological Answer : Train neural networks on existing datasets (activity coefficients, solubility, etc.) using descriptors like ionic radius, hydration enthalpy, and solvent dielectric constant. Prioritize collecting high-pressure (>100 bar) solubility data and transport properties (e.g., thermal conductivity) to expand training sets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.